B1194688 FP-1039 CAS No. 1631072-93-9

FP-1039

カタログ番号: B1194688
CAS番号: 1631072-93-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FP-1039, also known as this compound, is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of FP-1039 in inhibiting tumor growth, and which experimental models validate this mechanism?

this compound is a soluble fusion protein derived from the extracellular domain of FGFR1c, engineered to act as a decoy receptor. It binds mitogenic FGF ligands (e.g., FGF2, FGF18) with high affinity, preventing their interaction with FGFRs on cancer cells and stromal cells, thereby inhibiting tumor proliferation and angiogenesis .

  • Methodology :

  • Use in vitro ligand-binding assays (e.g., ELISA, surface plasmon resonance) to quantify this compound’s affinity for FGF ligands .
  • Validate antitumor effects in xenograft models (e.g., FGFR1-amplified lung cancer, FGFR2-mutated endometrial cancer) by measuring tumor volume reduction and immunohistochemical analysis of angiogenesis markers (e.g., CD31) .

Q. Which FGF ligands does this compound target, and what methodologies are used to determine ligand specificity?

this compound targets mitogenic FGF ligands, including FGF2, FGF9, and FGF18, but spares endocrine FGFs (e.g., FGF19, FGF21, FGF23) due to structural differences in heparin-binding domains .

  • Methodology :

  • Employ competitive binding assays (e.g., fluorescence polarization) to compare this compound’s affinity across FGF family members .
  • Use RNA sequencing or qPCR to correlate ligand expression (e.g., FGF2, FGF18) in tumor tissues with this compound response in preclinical models .

Advanced Research Questions

Q. How can researchers design a Phase Ib clinical trial to evaluate this compound in combination with chemotherapy, leveraging prior trial outcomes?

Previous Phase Ib trials (NCT01868022) combined this compound with chemotherapy (e.g., paclitaxel/carboplatin) in squamous NSCLC and mesothelioma, achieving objective response rates (ORR) of 47% and 39%, respectively .

  • Methodological Considerations :

  • Patient Stratification : Enrich cohorts using biomarkers (e.g., FGFR1 amplification, FGF2/FGFR1 RNA levels) to identify responders .

  • Dosing : Optimize this compound dosing (e.g., 20 mg/kg weekly) based on pharmacokinetic (PK) data showing sustained ligand neutralization .

  • Endpoints : Use ORR, progression-free survival (PFS), and pharmacodynamic markers (e.g., serum FGF2 suppression) as primary endpoints .

    Table 1: Key Clinical Trial Outcomes

    Trial PhaseCombination TherapyPatient PopulationORR/Disease Control RateReference
    Phase IbPaclitaxel + CarboplatinSquamous NSCLC (FGFR1 amplified)47% ORR
    Phase IbPemetrexed + CisplatinMalignant Pleural Mesothelioma39% ORR
    Phase IMonotherapyAdvanced Solid Tumors42% Disease Control Rate

Q. What methodological approaches resolve contradictions between preclinical efficacy and clinical outcomes of this compound?

While preclinical models show this compound efficacy in FGFR1-amplified tumors, some clinical trials report no correlation between FGF pathway aberrations and response .

  • Resolution Strategies :

  • Post-Hoc Biomarker Analysis : Re-analyze archived tumor samples for FGFR1 copy number, ligand expression (FGF2/FGF18), and downstream signaling markers (e.g., pERK) to identify hidden responders .
  • Mechanistic Studies : Use patient-derived xenografts (PDXs) to model heterogeneous tumor microenvironments and assess stromal contributions to resistance .
  • Meta-Analysis : Pool data from multiple trials to detect subtle efficacy signals in biomarker-defined subgroups .

Q. How can researchers identify pharmacodynamic markers to monitor this compound activity in clinical trials?

Pharmacodynamic markers include:

  • Serum FGF2 Suppression : ELISA quantification of FGF2 levels pre- and post-treatment correlates with target engagement .
  • Tissue-Based Markers : RNA sequencing of tumor biopsies to assess FGFR1 amplification and ligand expression .
  • Imaging : Dynamic contrast-enhanced MRI to measure changes in tumor vascularity .

Q. What experimental strategies mitigate toxicity risks associated with this compound compared to small-molecule FGFR inhibitors?

Unlike pan-FGFR inhibitors, this compound avoids hyperphosphatemia and weight loss by sparing endocrine FGFs (e.g., FGF23) critical in phosphate metabolism .

  • Methodology :

  • Preclinical Toxicity Screening : Compare this compound and small-molecule inhibitors (e.g., erdafitinib) in models expressing endocrine FGFs .
  • Clinical Monitoring : Track serum phosphate and creatinine levels in trials to confirm safety .

Q. Contradictions and Open Challenges

Q. Why do some studies report no correlation between FGF pathway aberrations and this compound efficacy?

Tumor heterogeneity, stromal FGF secretion, and compensatory signaling (e.g., VEGF) may obscure biomarker associations .

  • Solutions :

  • Use single-cell RNA sequencing to dissect stromal vs. tumor FGF expression .
  • Combine this compound with VEGF inhibitors to test synergy in dual-targeting strategies .

特性

CAS番号

1631072-93-9

同義語

1631072-93-9;  FP-1039;  GSK3052230;  GSK-3052230;  GSK 3052230;  HGS-1036

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。